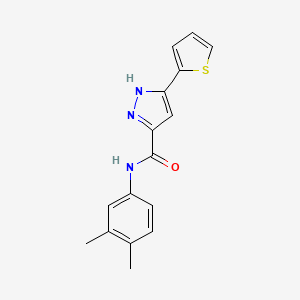
N-(3,4-dimethylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a carboxamide group at position 3, a 3,4-dimethylphenyl group at the nitrogen atom, and a 2-thienyl group at position 5
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides, while reduction of the carboxamide group may produce primary or secondary amines.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities. Preclinical studies may explore its efficacy and safety in various disease models.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, dyes, or polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, it may interact with a receptor, altering its signaling and affecting cellular responses.
The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may target enzymes involved in inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxamide, N-phenyl-5-(2-thienyl)-: This compound lacks the methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-phenyl-: This compound has a phenyl group instead of a thienyl group at position 5, which may influence its electronic properties and interactions with molecular targets.
1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, which may alter its chemical stability and reactivity.
The uniqueness of 1H-Pyrazole-3-carboxamide, N-(3,4-dimethylphenyl)-5-(2-thienyl)- lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
1299293-48-3 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N3OS/c1-10-5-6-12(8-11(10)2)17-16(20)14-9-13(18-19-14)15-4-3-7-21-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Clé InChI |
HNIFSNWYGWXTRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NNC(=C2)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


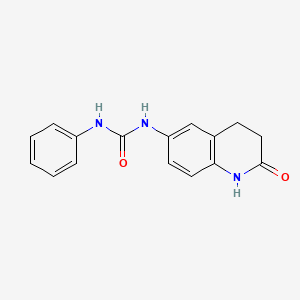
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)


![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
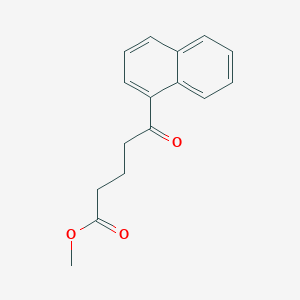
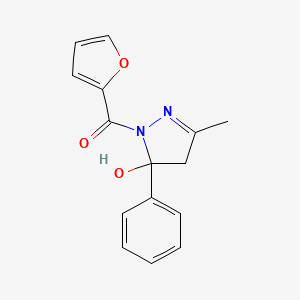
![5-[3-(2-Phenylaziridin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14139118.png)
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
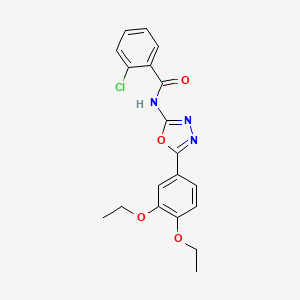
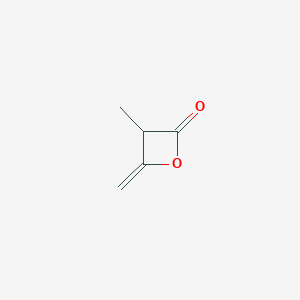
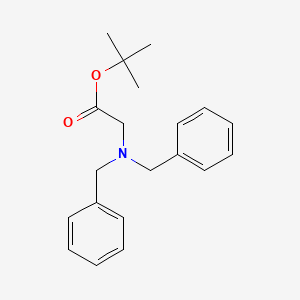
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
